4'-Bromo-2-nitrobiphényle

Vue d'ensemble

Description

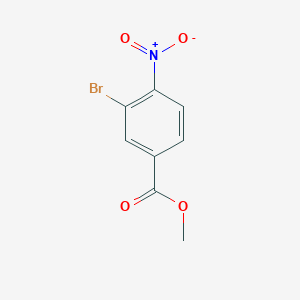

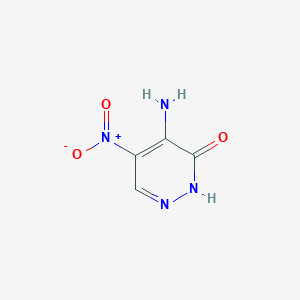

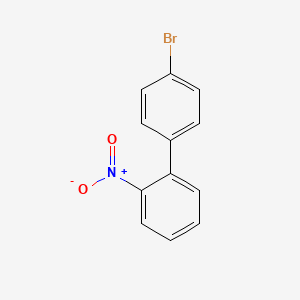

4'-Bromo-2-nitrobiphenyl is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. The compound features a biphenyl structure with a bromine atom and a nitro group as substituents, which significantly influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of derivatives of 4'-Bromo-2-nitrobiphenyl has been explored in several studies. For instance, a green synthesis method has been reported for a Schiff base compound related to 4'-Bromo-2-nitrobiphenyl, which was synthesized through a condensation reaction involving 2-chloro-4-nitroaniline and 5-bromo-2-hydroxybenzaldehyde using a solvent-free mechanochemical method . Additionally, selective syntheses of nitro 4-bromobiphenyl have been achieved using nitrogen dioxide/molecular oxygen as a nitrating reagent, with zeolite HBEA-25 as a catalyst, demonstrating high selectivity and yield .

Molecular Structure Analysis

The molecular structure of 4'-Bromo-2-nitrobiphenyl and its derivatives has been elucidated using various spectroscopic techniques. X-ray diffraction (XRD) has been employed to determine the crystal structure of related compounds, revealing monoclinic space groups and specific molecular conformations . The influence of substituents on the molecular conformation and packing has also been studied, showing that bromine and nitro groups can have significant effects on the overall structure .

Chemical Reactions Analysis

The reactivity of 4'-Bromo-2-nitrobiphenyl derivatives has been investigated through their reactions with nucleophiles and active methylene compounds, leading to the formation of various substitution products, including selenadiazoline and thiadiazoline, as well as pyrazole derivatives . The kinetics of debromination reactions of substituted 4-nitrobiphenyls have been correlated with electronic effects using a modified Hammett relationship .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4'-Bromo-2-nitrobiphenyl derivatives have been characterized through spectroscopic methods and elemental analysis. The formation of long-lived molecular anions upon electron attachment and the competition between electron detachment and dissociation have been studied using Dissociative Electron Attachment (DEA) spectroscopy . The urease inhibitory activity and antioxidant potential of a Schiff base derivative have also been evaluated, showing considerable biological activity .

Applications De Recherche Scientifique

Synthèse organique

4'-Bromo-2-nitrobiphényle: est un intermédiaire précieux en synthèse organique. Il peut subir diverses réactions chimiques, notamment des réactions de couplage croisé catalysées au palladium , qui sont essentielles à la création de molécules organiques complexes. Les groupes brome et nitro de ce composé en font un précurseur polyvalent pour la synthèse de produits pharmaceutiques, de produits agrochimiques et de polymères.

Recherche pharmaceutique

En recherche pharmaceutique, This compound sert de brique de base pour la synthèse de principes actifs pharmaceutiques (API). Sa structure est essentielle au développement de nouveaux composés ayant des effets thérapeutiques potentiels, tels que des agents anticancéreux, antiviraux et antibactériens .

Science des matériaux

Les propriétés électroniques uniques de ce composé sont explorées en science des matériaux. Il est utilisé dans le développement de semi-conducteurs organiques, qui sont essentiels à la création de dispositifs électroniques flexibles. Le groupe nitro électroattracteur et le brome électrodonneur permettent d’ajuster finement les caractéristiques électroniques des matériaux .

Chimie analytique

This compound: est utilisé comme étalon en chimie analytique pour calibrer les instruments et valider les méthodes analytiques. Ses propriétés spectrales distinctes permettent une mesure et une détection précises dans des mélanges complexes .

Sciences de l’environnement

Les chercheurs étudient l’impact environnemental des composés bromés et nitrés, y compris This compound. Son comportement dans l’environnement, tel que les produits de dégradation et l’interaction avec d’autres polluants, est un sujet d’intérêt pour comprendre ses effets à long terme .

Biochimie

En biochimie, This compound est utilisé pour étudier les voies biochimiques. Il peut agir comme un inhibiteur ou une sonde pour étudier les mécanismes enzymatiques et les interactions récepteur-ligand, fournissant des informations sur les processus cellulaires et les cibles médicamenteuses potentielles .

Propriétés

IUPAC Name |

1-(4-bromophenyl)-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrNO2/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14(15)16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVAHHCNTAZYUAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30618899 | |

| Record name | 4'-Bromo-2-nitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30618899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35450-34-1 | |

| Record name | 4'-Bromo-2-nitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30618899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 35450-34-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

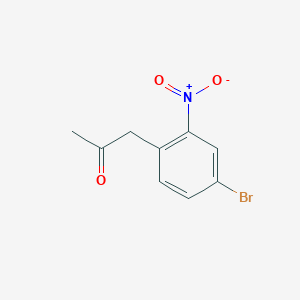

Q1: What is the significance of the isomer ratio between 4-bromo-4'-nitrobiphenyl and 4'-bromo-2-nitrobiphenyl in the context of the research?

A1: The research focuses on optimizing the synthesis of 4-bromo-4'-nitrobiphenyl. [] The presence of the 4'-bromo-2-nitrobiphenyl isomer indicates a less selective reaction outcome. A higher ratio of 4-bromo-4'-nitrobiphenyl to 4'-bromo-2-nitrobiphenyl signifies a more successful and desirable outcome for the researchers as it indicates a greater selectivity towards the target compound. By manipulating reaction conditions, particularly the catalyst and temperature, the researchers aimed to maximize the yield of the desired 4-bromo-4'-nitrobiphenyl while minimizing the formation of the 4'-bromo-2-nitrobiphenyl isomer. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Cyanopyridin-2-yl)amino]acetic acid](/img/structure/B1291241.png)